molecular formula C12H13F2NO3 B11812808 2-(2,6-Difluorophenyl)-2-morpholinoacetic acid

2-(2,6-Difluorophenyl)-2-morpholinoacetic acid

Cat. No.: B11812808
M. Wt: 257.23 g/mol
InChI Key: LGRXKFMJDQODLT-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-2-morpholinoacetic acid is an organic compound that features a difluorophenyl group and a morpholino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-morpholinoacetic acid typically involves the reaction of 2,6-difluorobenzyl bromide with morpholine in the presence of a base, followed by oxidation to introduce the acetic acid functionality. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-morpholinoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-morpholinoacetic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholino group may participate in hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenylacetic acid: Similar in structure but lacks the morpholino group.

    2-(2,6-Difluorophenyl)acetic acid: Another related compound with a similar core structure.

Uniqueness

2-(2,6-Difluorophenyl)-2-morpholinoacetic acid is unique due to the presence of both the difluorophenyl and morpholino groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and binding affinity in various contexts.

Properties

Molecular Formula

C12H13F2NO3

Molecular Weight

257.23 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-2-morpholin-4-ylacetic acid

InChI

InChI=1S/C12H13F2NO3/c13-8-2-1-3-9(14)10(8)11(12(16)17)15-4-6-18-7-5-15/h1-3,11H,4-7H2,(H,16,17)

InChI Key

LGRXKFMJDQODLT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=C(C=CC=C2F)F)C(=O)O

Origin of Product

United States

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